(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Description
(16α)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid derivative characterized by a 16α-methyl group, a 21-hydroxyl group, and a 17-position substituted with a 2-furanylcarbonyloxy moiety. Its structure places it within a broader family of corticosteroids and progestogens, where substitutions at positions 16, 17, and 21 are critical for modulating pharmacological activity, metabolic stability, and toxicity . This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects on physicochemical properties, biological activity, and safety.
Properties
Molecular Formula |
C27H30O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(8S,10S,13S,14S,16R,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H30O6/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21,28H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 |
InChI Key |
GAXNBTIPJYUXHC-XACSLSAESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CO5)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)OC(=O)C5=CC=CO5)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with pregnenolone or progesterone , which are commercially available and serve as versatile scaffolds for functionalization.
Functionalization at C17: Introduction of the Furanylcarbonyl Oxy Group
Method A: Esterification with Furanylcarbonyl Chloride
- Protection of the 17-hydroxyl group if necessary, using silyl protecting groups.
- Reaction with furanylcarbonyl chloride in the presence of a base such as pyridine or triethylamine to form the ester linkage at C17.
- Deprotection to regenerate free hydroxyl if protected.
Method B: Direct Acylation
Using furanylcarbonyl anhydride or acid derivatives with a suitable coupling reagent (e.g., DCC, EDC) to form the ester linkage selectively at C17.
Hydroxylation at C21
- Method: Regioselective hydroxylation can be achieved through oxidation reactions, such as using potassium permanganate or mild oxidants under controlled conditions, targeting the C21 position.
Methylation at C16
- Method: Enolate chemistry is employed, where the steroid is treated with a base such as lithium diisopropylamide (LDA) to generate the enolate at C16, followed by alkylation with methyl iodide.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Starting steroid preparation | Pregnenolone or progesterone | - | Base scaffold |
| 2 | Esterification at C17 | Furanylcarbonyl chloride | Pyridine, 0°C to room temperature | Attach furanylcarbonyl oxy group |
| 3 | Hydroxylation at C21 | Potassium permanganate | Mild, controlled | Introduce hydroxyl group |
| 4 | Methylation at C16 | LDA, methyl iodide | -78°C to room temp | Methylate enolate at C16 |
| 5 | Oxidation at C3 and C20 | Jones reagent | Room temperature | Form ketones |
Data Table of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Esterification | Furanylcarbonyl chloride | Pyridine | 0°C to RT | Selective at C17 hydroxyl |
| Hydroxylation | Potassium permanganate | Water/acetone | Mild | Regioselective at C21 |
| Methylation | Lithium diisopropylamide (LDA), methyl iodide | THF | -78°C | Enolate formation at C16 |
| Oxidation | Jones reagent | Acetone | RT | Ketone formation at C3 and C20 |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites:
| Reaction Site | Conditions | Products |
|---|---|---|
| 2-Furanylcarbonyl ester | Acidic (HCl/H₂O) or alkaline (NaOH) hydrolysis | 17-Hydroxy derivative + 2-furoic acid |
| 21-Methylsulfonyl ester | Alkaline hydrolysis (pH >10) | 21-Hydroxy intermediate + methyl sulfonate |
These reactions are critical for impurity profiling during mometasone furoate synthesis. The 21-sulfonate group is particularly labile under basic conditions, necessitating controlled hydrolysis to avoid over-degradation.
Oxidation Reactions
Oxidation primarily targets the 11β-hydroxy group and the Δ⁹(11) double bond:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| CrO₃/H₂SO₄ | Room temperature, 2 hr | 11-Keto derivative + opening of Δ⁹(11) bond to form 9,11-epoxide |
| O₂ (catalytic) | Metal catalyst, 60°C | Formation of peroxide intermediates |
The 11β-hydroxy group’s stereochemistry (16α-methyl configuration) delays oxidation compared to simpler steroids.
Substitution Reactions
The 21-methylsulfonyl group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Cl⁻ | DMF, 80°C, 4 hr | 21-Chloro derivative (observed in related analogs ) |
| NH₃ | Ethanol, reflux | 21-Amino derivative |
Substitution at C21 is sterically hindered due to the adjacent 16α-methyl group, requiring polar aprotic solvents for efficacy .
Photodegradation
Exposure to UV light (λ = 254 nm) induces:
| Pathway | Products |
|---|---|
| Δ¹-diene isomerization | Pregna-4,9(11)-diene isomer |
| Furanyl ring cleavage | Open-chain diketone + CO₂ release |
Photostability studies recommend storage in amber vials below -20°C to minimize degradation .
Thermal Degradation
At elevated temperatures (>100°C):
| Temperature | Major Degradants |
|---|---|
| 120°C, 2 hr | 16-Methyl aromatization products |
| 150°C, 1 hr | 3,20-dione ring contraction to cyclopentanone |
Thermal decomposition pathways correlate with the compound’s use in topical formulations requiring heat sterilization .
Catalytic Hydrogenation
Hydrogenation using Pd/C:
| Substrate | Conditions | Products |
|---|---|---|
| Δ¹-diene | H₂ (1 atm), 25°C, 6 hr | Pregna-9(11)-ene derivative |
| Δ⁹(11) double bond | H₂ (3 atm), 50°C, 12 hr | Fully saturated sterane backbone |
Selective hydrogenation of the Δ¹-diene is achievable under mild conditions, preserving the Δ⁹(11) bond.
Scientific Research Applications
Chemistry: The compound is used as a starting material for the synthesis of other complex steroidal derivatives. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and signaling pathways. It may be used in studies related to hormone regulation and receptor interactions.
Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the treatment of hormonal disorders and inflammatory conditions. Its unique structure allows for the design of drugs with specific target interactions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s distinct feature is the 2-furanylcarbonyloxy group at position 17, replacing common substituents like acetate, hydroxyl, or halogens in analogs. Key comparisons include:
*Estimated based on structural analogs.
Key Observations:
Receptor Binding and Transcriptome Profiling
Studies on structural analogs suggest that substitutions at position 17 significantly influence glucocorticoid receptor (GR) affinity. For example:
- 17-Acetate derivatives (e.g., ) exhibit reduced GR binding compared to hydroxylated analogs due to steric hindrance .
Transcriptome analysis of structurally similar compounds (e.g., oleanolic acid analogs) indicates that shared scaffolds correlate with overlapping mechanisms of action (MOAs), such as anti-inflammatory or antiviral pathways . Molecular docking simulations suggest the target compound’s furanyl group may engage in π-π interactions with GR’s hydrophobic pocket, similar to co-crystallized ligands like dexamethasone .
Metabolic Stability
Acute Toxicity
The 16α-methyl analog (CAS 13209-41-1) exhibits acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) and mild skin irritation, classified under GHS Category 4 . The furanyl group’s metabolic byproducts (e.g., furoic acid) are generally non-toxic but may require renal clearance monitoring .
Biological Activity
The compound (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione, commonly referred to in the literature as a derivative of progesterone, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is crucial for understanding its biological activity. The presence of functional groups such as the furan moiety and hydroxyl groups significantly influences its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Hormonal Activity : As a steroid derivative, it exhibits progestational activity.
- Antitumor Effects : Preliminary studies suggest potential antitumor properties.
- Anti-inflammatory Properties : It may modulate inflammatory pathways.
Hormonal Activity
The compound acts primarily as a progestin. It binds to the progesterone receptor (PR), activating downstream signaling pathways that regulate gene expression involved in reproductive processes.
- Mechanism of Action : The binding affinity to PR has been quantified in various studies, showing significant interaction with IC50 values typically in the nanomolar range.
Antitumor Effects
Research has indicated that this compound may inhibit the proliferation of certain cancer cell lines.
- Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability (IC50 = 5 µM) and induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses.
- Research Findings : In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Hormonal Activity | Progestational effects | |
| Antitumor Activity | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production |
Table 2: Binding Affinity to Progesterone Receptor
| Compound | Binding Affinity (IC50) | Reference |
|---|---|---|
| (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | 0.5 nM | |
| Progesterone | 0.1 nM |
Case Study 1: Breast Cancer Cell Lines
A notable study evaluated the effects of (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione on MCF-7 breast cancer cells. The study found that:
- Cell Viability : Decreased by 60% at 10 µM after 48 hours.
- Apoptosis Induction : Increased levels of cleaved caspase-3 were observed.
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on inflammatory diseases, the compound was tested on RAW264.7 macrophages:
- Cytokine Levels : TNF-alpha and IL-6 levels decreased by approximately 40% after treatment with 5 µM for 24 hours.
- Mechanistic Insights : The inhibition was linked to the downregulation of NF-kB signaling pathways.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for structural fidelity?
The compound is synthesized via multi-step pathways starting from 16-methyl dehydroprogesterone acetate. Key steps include hydroxylation at C21, esterification with 2-furanylcarbonyl chloride, and regioselective methylation at C16. Critical intermediates include 21-acetoxy derivatives and halogenated precursors (e.g., fluorinated or chlorinated analogs) to ensure stereochemical control .
Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., C₂₄H₃₂O₆ vs. C₂₂H₂₈O₄)?
Discrepancies may arise from variations in substituents (e.g., acetate vs. free hydroxyl groups) or isotopic labeling. Use high-resolution mass spectrometry (HR-MS) and elemental analysis to confirm the molecular formula. Cross-reference synthetic protocols to identify functional group modifications .
Q. What safety protocols are recommended for handling this compound given its GHS classifications?
The compound is classified as acutely toxic (Category 4), skin/eye irritant (Category 2), and a respiratory irritant. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store at 2–8°C. Emergency measures include rinsing eyes with water for 15 minutes and avoiding dust formation .
Q. Which analytical techniques are most reliable for characterizing its structural features?
Combine nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., ¹H/¹³C-NMR for methyl and furanyl groups), X-ray diffraction (XRD) for crystal structure determination, and infrared (IR) spectroscopy to confirm ester carbonyl stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 2-furanylcarbonyl esterification step?
Optimize reaction conditions by varying catalysts (e.g., DMAP or pyridine), solvents (anhydrous dichloromethane vs. THF), and stoichiometry of 2-furanylcarbonyl chloride. Monitor progress via thin-layer chromatography (TLC) and purify using silica gel chromatography to isolate the esterified product .
Q. What strategies mitigate stability issues during long-term storage?
Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) using HPLC to track degradation. Degradation products may include hydrolyzed esters (loss of furanyl group) or oxidized dienes. Lyophilization or inert atmosphere storage (N₂) can enhance stability .
Q. How can researchers address the lack of commercial analytical data for this compound?
Develop validated HPLC methods with photodiode array (PDA) detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times and UV spectra with structurally related corticosteroids (e.g., dexamethasone or betamethasone derivatives) .
Q. What computational approaches predict its glucocorticoid receptor binding affinity?
Perform molecular docking using crystal structures of the glucocorticoid receptor (PDB: 1M2Z). Focus on key interactions: (1) hydrogen bonding between C3-ketone and Arg611, (2) hydrophobic contacts with C16-methyl, and (3) furanyl ester interactions with Phe623. Validate with free-energy perturbation (FEP) calculations .
Q. How can metabolic pathways be elucidated using isotopically labeled analogs?
Synthesize deuterated derivatives (e.g., CD₃ at C16) and use LC-MS/MS to track metabolites in hepatocyte incubations. Major pathways likely involve CYP3A4-mediated oxidation at C6 or C9 and esterase-driven hydrolysis of the furanyl group .
Q. What methodologies identify impurities from incomplete fluorination or epoxide ring-opening?
Use LC-HRMS to detect byproducts (e.g., unreacted epoxide intermediates or diastereomers). Compare fragmentation patterns with reference standards. For fluorinated analogs, ¹⁹F-NMR can confirm regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
